N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)thiophene-2-carboxamide
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Overview
Description
1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(THIOPHENE-2-CARBONYL)UREA is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(THIOPHENE-2-CARBONYL)UREA typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and coupling with the thiophene ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(THIOPHENE-2-CARBONYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(THIOPHENE-2-CARBONYL)UREA has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential as a pharmaceutical agent, including its efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(THIOPHENE-2-CARBONYL)UREA involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring may play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(THIOPHENE-2-CARBONYL)UREA: This compound is unique due to its specific substitution pattern and combination of functional groups.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents may exhibit different properties and applications.
Thiophene Derivatives: Compounds with thiophene rings and various substituents can also be compared for their chemical and biological activities.
Uniqueness
The uniqueness of 1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(THIOPHENE-2-CARBONYL)UREA lies in its specific combination of a trifluoromethyl-substituted pyrazole ring and a thiophene ring. This structural arrangement imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13F3N4O2S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H13F3N4O2S/c1-10-9-14(17(18,19)20)24(23-10)12-6-4-11(5-7-12)21-16(26)22-15(25)13-3-2-8-27-13/h2-9H,1H3,(H2,21,22,25,26) |
InChI Key |
PSYLPZQOXKFGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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